molecular formula C8H13N3 B13102796 6-Isopropyl-N-methylpyrimidin-4-amine

6-Isopropyl-N-methylpyrimidin-4-amine

Cat. No.: B13102796
M. Wt: 151.21 g/mol
InChI Key: RKACYQKAYVNEBY-UHFFFAOYSA-N
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Description

6-Isopropyl-N-methylpyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely recognized for their presence in nucleic acids and various pharmaceuticals. This compound is characterized by an isopropyl group at the 6th position and a methyl group attached to the nitrogen atom at the 4th position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropyl-N-methylpyrimidin-4-amine typically involves the reaction of 4-chloropyrimidine with isopropylamine and methylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the isopropyl or methyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are commonly employed.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidines depending on the substituents introduced.

Scientific Research Applications

6-Isopropyl-N-methylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting nucleic acid synthesis.

    Industry: It is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-Isopropyl-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can inhibit the activity of these enzymes, thereby affecting the replication and transcription processes. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with the synthesis of pyrimidine nucleotides.

Comparison with Similar Compounds

    6-Isopropylpyrimidin-4-amine: Lacks the N-methyl group.

    N-Methylpyrimidin-4-amine: Lacks the isopropyl group.

    4-Aminopyrimidine: Lacks both the isopropyl and N-methyl groups.

Comparison: 6-Isopropyl-N-methylpyrimidin-4-amine is unique due to the presence of both the isopropyl and N-methyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

N-methyl-6-propan-2-ylpyrimidin-4-amine

InChI

InChI=1S/C8H13N3/c1-6(2)7-4-8(9-3)11-5-10-7/h4-6H,1-3H3,(H,9,10,11)

InChI Key

RKACYQKAYVNEBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NC=N1)NC

Origin of Product

United States

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